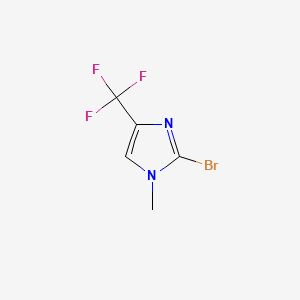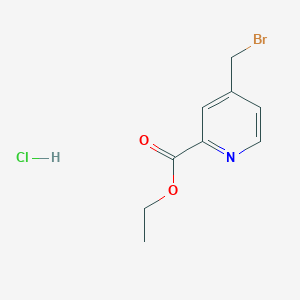
Ethyl 4-(bromomethyl)picolinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(bromomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.55 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)picolinate hydrochloride typically involves the bromination of ethyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the picolinate ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually conducted in an inert solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(bromomethyl)picolinate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted picolinates depending on the nucleophile used.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(bromomethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(bromomethyl)picolinate hydrochloride involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(bromomethyl)picolinate hydrochloride can be compared with other bromomethyl-substituted picolinates and related compounds:
Ethyl 4-(chloromethyl)picolinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 4-(iodomethyl)picolinate: Contains an iodine atom, which can affect its reactivity and the types of reactions it undergoes.
Methyl 4-(bromomethyl)picolinate: Similar compound with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to its specific reactivity and the presence of both bromine and hydrochloride, which can influence its solubility and stability in various solvents.
Eigenschaften
Molekularformel |
C9H11BrClNO2 |
|---|---|
Molekulargewicht |
280.54 g/mol |
IUPAC-Name |
ethyl 4-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChI-Schlüssel |
DIMJVSADXOMHML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=CC(=C1)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



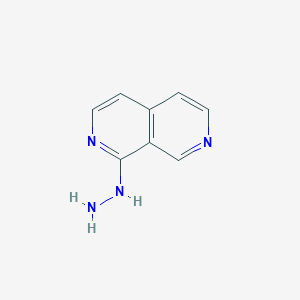
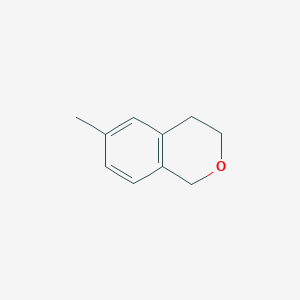
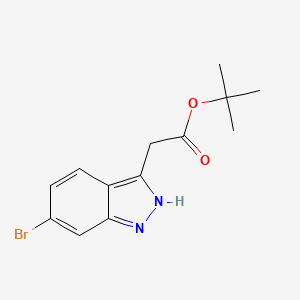

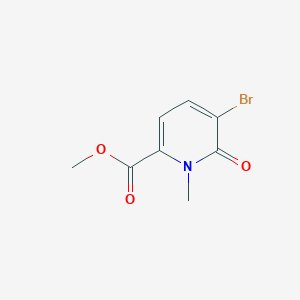

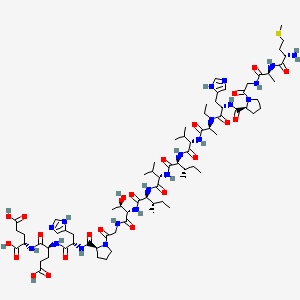
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)

![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
